molecular formula C15H12ClN3O2S B2561460 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 313376-17-9

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2561460
CAS No.: 313376-17-9
M. Wt: 333.79
InChI Key: KTNDAFHNDGKTRX-UHFFFAOYSA-N
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Description

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features The presence of the ethoxy group and the pyridine carboxamide moiety distinguishes it from other benzothiazole derivatives

Properties

IUPAC Name

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-2-21-9-5-6-11-12(8-9)22-15(18-11)19-14(20)10-4-3-7-17-13(10)16/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNDAFHNDGKTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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